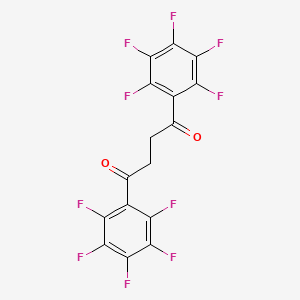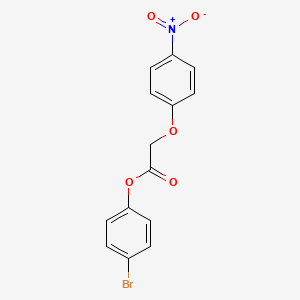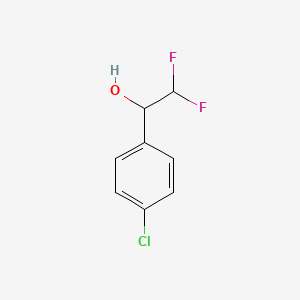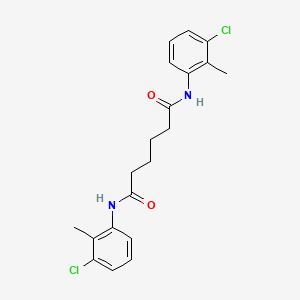
1,4-Bis(pentafluorophenyl)-1,4-butanedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(pentafluorophenyl)-1,4-butanedione is a compound characterized by the presence of two pentafluorophenyl groups attached to a butanedione backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Bis(pentafluorophenyl)-1,4-butanedione can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with butanedione under specific conditions. The reaction typically requires a catalyst and may involve steps such as halogenation and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes that ensure high yield and purity. These methods may include continuous flow reactions and the use of advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,4-Bis(pentafluorophenyl)-1,4-butanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroquinones.
Substitution: The pentafluorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses .
Aplicaciones Científicas De Investigación
1,4-Bis(pentafluorophenyl)-1,4-butanedione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mecanismo De Acción
The mechanism of action of 1,4-Bis(pentafluorophenyl)-1,4-butanedione involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating redox reactions. It may also interact with enzymes and proteins, affecting their function and activity. The specific pathways involved depend on the context of its application .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Bis(trifluoromethyl)benzene: Similar in structure but with trifluoromethyl groups instead of pentafluorophenyl groups.
1,4-Bis(butadiynyl)phenylene: Contains butadiynyl groups and exhibits different polymerization properties.
1,4-Bis(diphenylphosphino)butane: A diphosphine ligand with different coordination chemistry.
Uniqueness
1,4-Bis(pentafluorophenyl)-1,4-butanedione is unique due to its high fluorine content, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and resistance to oxidative degradation .
Propiedades
Número CAS |
7797-96-8 |
|---|---|
Fórmula molecular |
C16H4F10O2 |
Peso molecular |
418.18 g/mol |
Nombre IUPAC |
1,4-bis(2,3,4,5,6-pentafluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H4F10O2/c17-7-5(8(18)12(22)15(25)11(7)21)3(27)1-2-4(28)6-9(19)13(23)16(26)14(24)10(6)20/h1-2H2 |
Clave InChI |
LKTGGQUBMLYPSK-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)C1=C(C(=C(C(=C1F)F)F)F)F)C(=O)C2=C(C(=C(C(=C2F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[3-Methyl-4-(1-pyrrolidinyl)benzylidene]-3-propyl-2-thioxo-4-imidazolidinone](/img/structure/B11949717.png)




![4-[(3,5-dichlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11949757.png)




